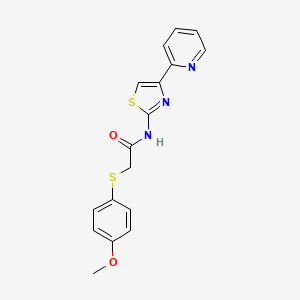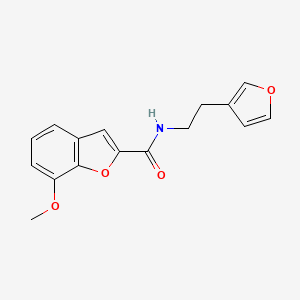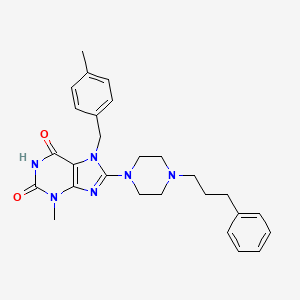
3-methyl-7-(4-methylbenzyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-methyl-7-(4-methylbenzyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a structurally complex molecule that appears to be related to a family of purine derivatives, which are often investigated for their potential biological activities. The purine scaffold is a common core in many pharmacologically active compounds, and modifications on this core, such as piperazine attachments and benzyl substitutions, can lead to diverse biological effects.
Synthesis Analysis
The synthesis of related purine derivatives has been described in several studies. For instance, the synthesis of 1,4-piperazine-2,5-dione derivatives has been achieved through a multi-step process starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding the final product in moderate yield . Similarly, a series of purine-2,6-dione linked piperazine derivatives were synthesized using advanced intermediates coupled with various carboxylic acid chloride derivatives . These methods typically involve several steps, including protection/deprotection strategies, and the use of coupling agents to introduce the piperazine moiety.
Molecular Structure Analysis
The molecular structure of purine derivatives is often characterized by NMR and X-ray crystallography. For example, the crystal structure of certain piperazine-2,5-diones shows different conformations and hydrogen-bonding networks, which can be crucial for their biological activity . The importance of the molecular conformation and the presence of substituents on the piperazine ring have been discussed in the context of their solution structures .
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions depending on their substituents. The presence of reactive groups such as carboxybenzyl or chloro/cyanobenzyl can lead to the formation of potent inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV) . The reactivity of these groups under different conditions can be exploited to synthesize a wide range of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, including solubility, crystallinity, and stability, are influenced by their molecular structure. Polymorphism, as observed in some piperazine-2,5-diones, can affect the physical properties and, consequently, the bioavailability of these compounds . The pharmacokinetic parameters, such as bioavailability, are essential for the development of injectable dosage forms of purine-based drugs .
Scientific Research Applications
Pharmacological Research and Development
Preclinical Pharmacology of NMDA Receptor Antagonists
A study on CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, highlighted its preclinical pharmacodynamic and pharmacokinetic properties to develop a translational approach for dose selection in clinical trials for major depressive disorder. The compound demonstrated high binding affinity specific to GluN2B with no off-target activity, showcasing the potential for precision in targeting specific receptor subunits in neuropsychiatric disorder treatments (Garner et al., 2015).
Environmental Health and Safety
Reducing Exposure to Endocrine Disruptors
An intervention study, the HERMOSA study, examined the reduction of urinary concentrations of endocrine-disrupting chemicals such as phthalates, parabens, triclosan, and benzophenone-3 in adolescent girls through the use of personal care products labeled as free of these chemicals. The study demonstrated that consumer choices can effectively reduce personal exposure to potential endocrine disruptors, emphasizing the importance of public awareness and regulatory policies in promoting health safety (Harley et al., 2016).
properties
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O2/c1-20-10-12-22(13-11-20)19-33-23-24(30(2)27(35)29-25(23)34)28-26(33)32-17-15-31(16-18-32)14-6-9-21-7-4-3-5-8-21/h3-5,7-8,10-13H,6,9,14-19H2,1-2H3,(H,29,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEXWUNRIGCJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)CCCC5=CC=CC=C5)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-(4-methylbenzyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531045.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2531048.png)
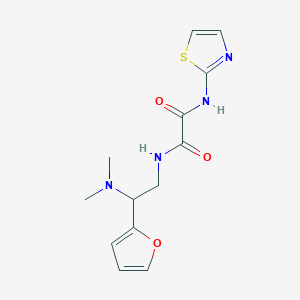
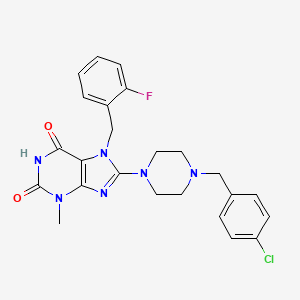
![2-(benzo[d]isoxazol-3-yl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2531052.png)
![(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2531054.png)
![1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2531056.png)
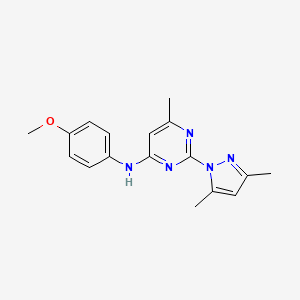
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea](/img/structure/B2531058.png)
